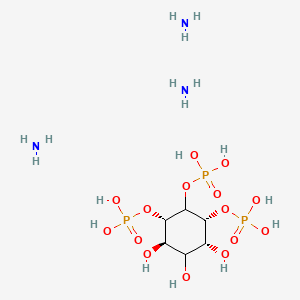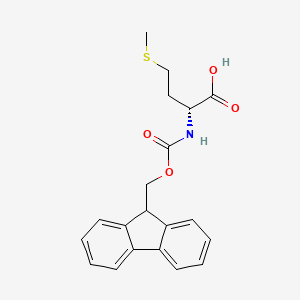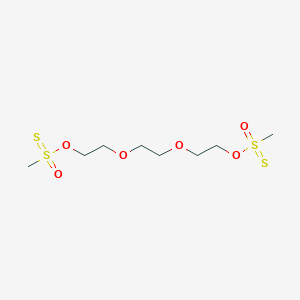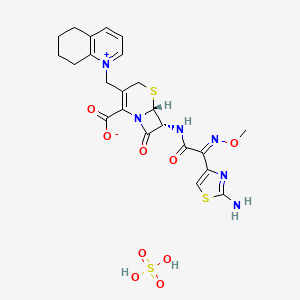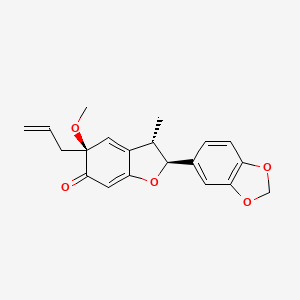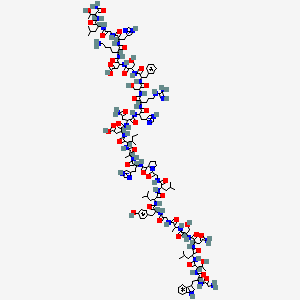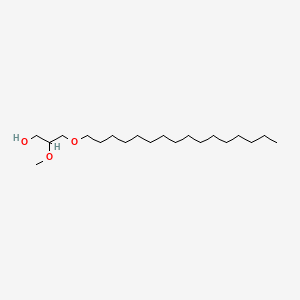
1-O-Hexadecyl-2-O-methyl-rac-glycerol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-O-Hexadecyl-2-O-methyl-rac-glycerol is a synthetic compound known for its role as an inhibitor of protein kinase C (PKC). This compound has a molecular formula of C20H42O3 and a molecular weight of 330.55 g/mol . It is primarily used in scientific research due to its ability to modulate various biological processes.
Métodos De Preparación
The synthesis of 1-O-Hexadecyl-2-O-methyl-rac-glycerol involves several steps. One common method includes the alkylation of glycerol derivatives. The reaction typically involves the use of hexadecyl bromide and methyl iodide as alkylating agents in the presence of a base such as sodium hydride . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated systems to enhance efficiency and consistency.
Análisis De Reacciones Químicas
1-O-Hexadecyl-2-O-methyl-rac-glycerol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, controlled temperatures, and inert atmospheres to prevent unwanted side reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-O-Hexadecyl-2-O-methyl-rac-glycerol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying alkylation reactions.
Industry: While its industrial applications are limited, it is used in the development of specialized biochemical assays and diagnostic tools.
Mecanismo De Acción
The primary mechanism of action of 1-O-Hexadecyl-2-O-methyl-rac-glycerol is through the inhibition of protein kinase C. PKC is a family of protein kinases involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues. By inhibiting PKC, this compound can modulate various cellular processes, including cell growth, differentiation, and apoptosis.
Comparación Con Compuestos Similares
1-O-Hexadecyl-2-O-methyl-rac-glycerol can be compared with other similar compounds such as:
1-O-Palmityl-rac-glycerol: This compound has a similar structure but with a different alkyl chain length.
1-O-Hexadecylglycerin: Another similar compound, differing in the substitution pattern on the glycerol backbone.
The uniqueness of this compound lies in its specific alkylation pattern, which provides distinct biological properties and makes it a valuable tool in biochemical research.
Propiedades
IUPAC Name |
3-hexadecoxy-2-methoxypropan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H42O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23-19-20(18-21)22-2/h20-21H,3-19H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAWCMDFDFNRKGK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(CO)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70912020 |
Source


|
| Record name | 3-(Hexadecyloxy)-2-methoxypropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70912020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111188-59-1 |
Source


|
| Record name | 1-O-Hexadecyl-2-O-methylglycerol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111188591 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Hexadecyloxy)-2-methoxypropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70912020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![VIC[mouse reduced]](/img/structure/B1141984.png)
